![molecular formula C26H27N5O5 B2954838 benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844835-87-6](/img/no-structure.png)

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

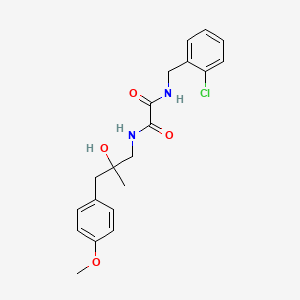

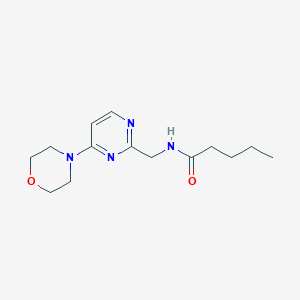

This compound is a derivative of purine, a nitrogen-containing heterocycle, which is a fundamental structure in biochemistry, forming part of DNA and RNA. It also contains a methoxyphenyl group and an acetate group attached to the purine ring via a benzyl linker .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the methoxyphenyl and acetate groups, and the attachment of these to the purine ring via a benzyl linker. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a purine ring, which is a type of nitrogen-containing heterocycle, as well as a methoxyphenyl group and an acetate group. These groups are attached to the purine ring via a benzyl linker .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group and the aromatic purine and phenyl rings would likely influence its solubility, while the size and complexity of the molecule could influence properties like melting point and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) reported the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. Although the study does not directly mention benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, it highlights the significance of synthesizing new heterocyclic compounds with promising pharmacological activities, which could include derivatives similar to the mentioned compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Applications : Research by Jafar et al. (2017) on 4-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests that compounds with a methoxyphenyl-pyrimidin motif could have applications in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Analgesic Activity : A study by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including carboxylic, ester, or amide moieties, demonstrated significant analgesic and anti-inflammatory effects. This indicates the potential of purine derivatives in pain management and anti-inflammatory applications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Aldose Reductase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent and selective aldose reductase inhibitors exhibiting antioxidant activity, as highlighted by La Motta et al. (2007). This suggests the utility of pyrimidine derivatives in managing complications related to diabetes through inhibition of aldose reductase (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-methoxybenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with benzyl bromide and acetylation with acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "acetic anhydride", "potassium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of potassium carbonate and dimethylformamide to form 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetaldehyde.", "Step 2: Alkylation of the intermediate with benzyl bromide in the presence of potassium carbonate and dimethylformamide to form benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of chloroform and water to form the final product, benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |

Número CAS |

844835-87-6 |

Nombre del producto |

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Fórmula molecular |

C26H27N5O5 |

Peso molecular |

489.532 |

Nombre IUPAC |

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C26H27N5O5/c1-17-13-29(19-9-11-20(35-3)12-10-19)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3 |

Clave InChI |

NPJDRHWXNQVMAR-UHFFFAOYSA-N |

SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

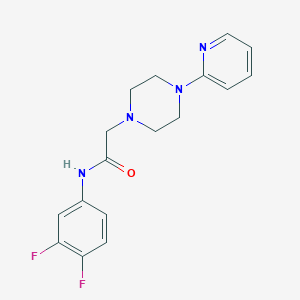

![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)

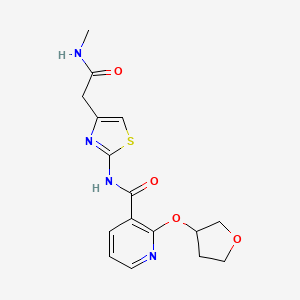

![N-(3-chlorophenyl)-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2954767.png)

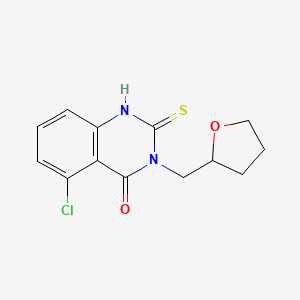

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)